2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
AOOXYSDYIWWUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoro-substituted phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents significantly alter electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Key Observations :
Functional Group Modifications
Aminoethanol vs. Ethanol Backbones
- 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: The presence of both -NH₂ and -OH groups enables hydrogen bonding and chirality, critical for enantioselective synthesis .
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol (): Lacks the amino group, reducing polarity and limiting use in chiral applications .
Halogen vs. Trifluoromethyl Substitution
Biological Activity
2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol, with the CAS number 1213032-20-2, is an organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.
- Molecular Formula : C9H9F4NO
- Molecular Weight : 223.17 g/mol
- Functional Groups : Amino (-NH2), Hydroxyl (-OH), Trifluoromethyl (-CF3)
Biological Activity Overview
Research indicates that compounds structurally similar to 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol exhibit significant biological activities. These include:
- Anti-inflammatory Effects : The trifluoromethyl group may enhance binding affinity to biological targets involved in inflammatory pathways.
- Analgesic Properties : Potential interactions with pain receptors suggest possible applications in pain management.
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | 2228532-87-2 | Different fluorine positioning; potential variations in activity. |
| (S)-2-Amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | 1213465-38-3 | Stereoisomer; pharmacological effects may differ due to chirality. |
| (R)-2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | 1213081-95-8 | Similar trifluoromethyl substitution; distinct properties due to fluorine positioning. |
The biological activity of 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is hypothesized to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, although detailed mechanisms remain under investigation.
Case Study: In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For instance, studies have indicated its potential as an inhibitor of specific enzymes related to inflammation and pain signaling pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For example:
- Synthesis Techniques : Multi-step organic reactions are employed to synthesize this compound, with varying conditions affecting yield and purity.
- Biological Evaluation : A study demonstrated that analogs possessing similar structural features exhibited varying degrees of inhibitory activity against target enzymes, suggesting that modifications in substituent positions could lead to enhanced efficacy.
- Molecular Docking Studies : Computational studies have been utilized to predict binding affinities and interaction modes with target proteins, providing insights into the pharmacodynamics of the compound.
Q & A
Q. What are the key spectroscopic techniques for characterizing 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol?
- Methodological Answer : Characterization typically involves ¹H/¹³C NMR to confirm the phenyl ring substituents and amino/ethanol moieties. The trifluoromethyl group (CF₃) exhibits distinct ¹⁹F NMR signals at ~-60 to -70 ppm. FT-IR identifies hydroxyl (broad ~3200-3400 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₀F₄NO, theoretical MW 208.16 g/mol) . For chiral variants, polarimetry or chiral HPLC is required to assess enantiomeric purity .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : A common approach involves reductive amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethanolamine. Sodium triacetoxyborohydride (STAB) in dichloromethane or methanol at 0–25°C is used to reduce the imine intermediate. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 2-fluoro-5-(trifluoromethyl)phenyl bromide) with aminoethanol derivatives may be employed. Yields range from 40–70%, requiring purification via silica gel chromatography .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : To enhance enantiomeric excess (ee ), use chiral catalysts (e.g., (R)- or (S)-BINAP with transition metals) during asymmetric reductive amination. Alternatively, kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively modifies one enantiomer. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol eluent) separates enantiomers. Reported ee values exceed 95% under optimized conditions .
Q. How do structural modifications (e.g., fluorination patterns) impact biological activity?
- Methodological Answer : The 2-fluoro substituent enhances metabolic stability by blocking cytochrome P450 oxidation, while the trifluoromethyl group increases lipophilicity (logP ~2.5), improving membrane permeability. Comparative studies with analogs (e.g., 2-chloro or 3-fluoro derivatives) show reduced receptor binding affinity (IC₅₀ increases 10-fold). Replacements of the ethanol moiety with methyl groups diminish hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 vs. 5 µM for kinase inhibition) may arise from assay conditions. Standardize protocols :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Control for solvent effects (DMSO ≤0.1% v/v). Cross-reference with structurally validated analogs (e.g., 2-amino-2-(4-chloro-3-CF₃-phenyl)ethanol) to confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
